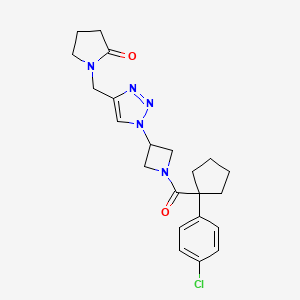
1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H26ClN5O2 and its molecular weight is 427.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target Mycobacterium tuberculosis.
Mode of Action
Based on its structural similarity to other anti-tubercular agents, it can be hypothesized that it might inhibit the growth ofMycobacterium tuberculosis by interfering with essential bacterial processes .
Biochemical Pathways
Anti-tubercular agents often target pathways essential for the survival and replication ofMycobacterium tuberculosis, such as cell wall synthesis, protein synthesis, and DNA replication .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis, suggesting that this compound may also exhibit anti-tubercular activity .
Activité Biologique
The compound 1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features several functional groups that contribute to its biological activity:
- Azetidine Ring : A five-membered nitrogen-containing ring that may influence receptor binding.
- Triazole Moiety : Known for its role in various biological activities, including antifungal and anticancer properties.
- Pyrrolidinone Structure : Often associated with neuroactive compounds.
Biological Activity Overview
Research indicates that compounds containing triazole and azetidine structures exhibit significant biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. For example, triazole derivatives have demonstrated cytotoxic effects on human breast cancer (MCF-7) and colon carcinoma (HCT-116) cells, with IC50 values ranging from 6.2 μM to 43.4 μM .
- Antimicrobial Properties : The presence of chlorophenyl groups in related compounds has been linked to enhanced antibacterial activity against pathogenic bacteria .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation. For instance, some triazole derivatives inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of pro-apoptotic pathways .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their cytotoxic effects .
Case Study 1: Anticancer Activity
In a study evaluating various triazole derivatives, one compound exhibited a remarkable IC50 value of 6.2 μM against HCT-116 colon carcinoma cells. This suggests a potent ability to inhibit cancer cell proliferation .
Case Study 2: Antimicrobial Efficacy
A series of synthesized compounds containing chlorophenyl groups were tested against common bacterial strains. One derivative showed significant antibacterial activity compared to standard antibiotics like chloramphenicol .
Data Tables
Propriétés
IUPAC Name |
1-[[1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O2/c23-17-7-5-16(6-8-17)22(9-1-2-10-22)21(30)27-14-19(15-27)28-13-18(24-25-28)12-26-11-3-4-20(26)29/h5-8,13,19H,1-4,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPOYEHJUUPOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














